1,4-dimethyl-N-propyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Scaffolds in Contemporary Chemical Science
The pyrazole scaffold, a five-membered ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. tandfonline.comnih.govnih.gov This is largely due to its ability to serve as a versatile pharmacophore, capable of engaging in various biological interactions. researchgate.netnih.gov The structural features of the pyrazole ring allow for substitutions at multiple positions, leading to a vast chemical space and a diverse array of pharmacological activities. nih.govresearchgate.net
Substituted pyrazoles are integral components of numerous therapeutic agents with applications as anti-inflammatory, anticancer, antimicrobial, and analgesic drugs. researchgate.netglobalresearchonline.netnih.gov The presence of this heterocyclic system in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. researchgate.net Beyond medicinal chemistry, pyrazole derivatives are also utilized in agrochemicals and materials science. globalresearchonline.netnumberanalytics.com
The continued interest in pyrazole scaffolds is driven by the consistent discovery of new biological targets and the need for novel therapeutic agents with improved efficacy and safety profiles. researchgate.net The synthetic accessibility and the potential for diverse functionalization make pyrazoles an attractive starting point for the design and development of new chemical entities. mdpi.comnih.gov
Rationale for Focused Investigation on 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine
A focused investigation into the specific compound, this compound, is warranted by the established importance of the substituted pyrazole scaffold. The unique combination of substituents on the pyrazole ring—two methyl groups and an N-propyl amine—suggests the potential for distinct chemical and biological properties.
A detailed study of this compound would contribute to the broader understanding of structure-activity relationships within the pyrazole class. By systematically evaluating its synthesis, characterization, and potential applications, researchers can gain valuable insights that may inform the design of future pyrazole-based compounds with tailored properties. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for various biological activities.
Historical Context of Related Pyrazole Research Methodologies
The history of pyrazole research dates back to the late 19th century, with the first synthesis of pyrazole being a significant milestone. numberanalytics.comontosight.aiwikipedia.org Early methodologies for pyrazole synthesis primarily relied on the condensation of hydrazines with 1,3-dicarbonyl compounds, a method famously developed by Knorr. mdpi.comnumberanalytics.com This classical approach laid the foundation for the synthesis of a wide variety of substituted pyrazoles and remains a cornerstone of pyrazole chemistry.
Over the decades, research methodologies have evolved significantly. The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has revolutionized the characterization of pyrazole derivatives, allowing for unambiguous structure elucidation. X-ray crystallography has also played a crucial role in providing detailed three-dimensional structural information.
In recent years, there has been a shift towards the development of more efficient and environmentally friendly synthetic methods. researchgate.net These include microwave-assisted synthesis, multicomponent reactions, and the use of novel catalytic systems. researchgate.net These modern techniques often offer advantages such as shorter reaction times, higher yields, and greater structural diversity. The continuous refinement of both synthetic and analytical methodologies has been instrumental in advancing the field of pyrazole research and enabling the exploration of their diverse applications.
Structure
3D Structure
Properties
CAS No. |
1856060-95-1 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,4-dimethyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-9-8-7(2)6-10-11(8)3/h6,9H,4-5H2,1-3H3 |
InChI Key |
PYJCYXZGYLMCQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=NN1C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Dimethyl N Propyl 1h Pyrazol 5 Amine
Established Synthetic Pathways for 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine
While specific literature for the direct synthesis of this compound is not extensively documented, established methods for the synthesis of substituted 5-aminopyrazoles can be extrapolated to devise plausible synthetic routes.
Multi-step Reaction Sequences and Optimization Strategies
A hypothetical multi-step synthesis of this compound could commence from readily available starting materials. A potential pathway involves the initial construction of the pyrazole (B372694) core, followed by sequential alkylation and amination.
One plausible route begins with the condensation of a β-ketoester with a hydrazine derivative. For instance, the reaction of ethyl 2-methylacetoacetate with methylhydrazine would yield a mixture of isomeric pyrazolones. Subsequent separation and N-alkylation would be required to obtain the desired 1,4-dimethylpyrazolone intermediate. This intermediate could then be converted to a 5-halopyrazole, which can undergo nucleophilic substitution with propylamine to afford the target compound.
Table 1: Hypothetical Multi-step Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Hypothetical Yield |
|---|---|---|---|
| 1 | Pyrazole formation | Ethyl 2-methylacetoacetate, methylhydrazine, ethanol, reflux | 75-85% |
| 2 | Halogenation | POCl₃, reflux | 60-70% |
| 3 | Nucleophilic substitution | Propylamine, base, DMF, 100 °C | 50-65% |
Optimization of such a sequence would involve screening of solvents, bases, and reaction temperatures for each step to maximize yields and minimize side products. For instance, in the final amination step, the choice of base and solvent can significantly influence the reaction rate and selectivity.
Convergent and Divergent Synthetic Approaches
A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of a pre-functionalized pyrazole precursor and a propylamino fragment.
Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of target molecules. In this context, 1,4-dimethyl-1H-pyrazol-5-amine could serve as a key intermediate. From this common precursor, various N-alkyl groups, including the N-propyl group, could be introduced through reductive amination or other N-alkylation methods. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies.
Novel Catalytic and Green Chemistry Syntheses of this compound
Modern synthetic chemistry increasingly focuses on the development of more efficient and environmentally benign methodologies.
Development of Metal-Catalyzed Reaction Routes
Metal-catalyzed cross-coupling reactions offer a powerful tool for the formation of C-N bonds. A potential route to this compound could involve a palladium- or copper-catalyzed amination of a 5-halo-1,4-dimethyl-1H-pyrazole with propylamine. Buchwald-Hartwig amination, for example, is a well-established method for the formation of C-N bonds and could be applicable in this context.
Table 2: Hypothetical Metal-Catalyzed Amination
| Catalyst System | Ligand | Base | Solvent | Hypothetical Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 70-90% |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 65-85% |
The development of such a route would require careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.
Sustainable Methodologies for Compound Synthesis
Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. beilstein-journals.orgnih.gov This can be achieved through several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. thieme-connect.comresearchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govgsconlinepress.com
Multi-component Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target molecule without the isolation of intermediates. mdpi.com A hypothetical MCR for a related pyrazole could involve the reaction of a β-dicarbonyl compound, a hydrazine, and an amine in the presence of a suitable catalyst. nih.gov
Strategic Derivatization of the this compound Core Structure
The this compound core structure possesses several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary amino group is a key handle for derivatization.
Reactions at the Amino Group:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation/Arylation: Further N-alkylation or N-arylation is possible, although may require specific conditions to avoid over-alkylation.
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
Reactions on the Pyrazole Ring:
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. beilstein-archives.org The position of substitution will be directed by the existing substituents on the ring. The electron-donating amino group at the 5-position would likely direct incoming electrophiles to the 3-position, if sterically accessible.
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Acylation | Acetyl chloride | N-(1,4-dimethyl-1H-pyrazol-5-yl)-N-propylacetamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(1,4-dimethyl-1H-pyrazol-5-yl)-N-propylbenzenesulfonamide |
| Nitration | HNO₃/H₂SO₄ | 1,4-dimethyl-3-nitro-N-propyl-1H-pyrazol-5-amine |
| Halogenation | N-Bromosuccinimide (NBS) | 3-bromo-1,4-dimethyl-N-propyl-1H-pyrazol-5-amine |
The strategic derivatization of the this compound core can lead to the generation of new chemical entities with potentially interesting biological or material properties.
Modifications on the N-Propyl Side Chain
The N-propyl group attached to the C5-amino function serves as a key point for introducing structural diversity. While direct functionalization of this alkyl chain can be challenging, several established and emerging methodologies in organic synthesis can be applied to modify this substituent. These transformations can alter the compound's lipophilicity, steric profile, and potential for secondary interactions, which are critical for its application in various fields.
Common strategies for modifying such N-alkyl chains include oxidation, halogenation, and C-H activation.
Oxidation Reactions: The methylene group adjacent to the amino nitrogen (the C1' position of the propyl chain) is susceptible to oxidation. Under controlled conditions, this could potentially lead to the formation of corresponding amides or other oxidized species. However, care must be taken to avoid over-oxidation or degradation of the pyrazole core.
Radical Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could potentially introduce a halogen at the terminal methyl group (C3' position) of the propyl chain via a regioselective radical process. This halogenated derivative then becomes a versatile intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functional groups such as azides, cyanides, or thiols.
Directed C-H Activation: Modern transition-metal-catalyzed C-H activation presents a more sophisticated approach. While challenging, it might be possible to achieve site-selective functionalization of the propyl chain by employing a directing group strategy. This would involve the temporary installation of a group that directs a metal catalyst to a specific C-H bond on the alkyl chain, enabling its conversion into a C-C or C-heteroatom bond.
The viability and outcomes of these reactions would be highly dependent on the specific reaction conditions, as summarized in the illustrative table below.
| Transformation | Reagent/Catalyst | Potential Product | Key Challenge |
| Terminal Halogenation | N-Bromosuccinimide (NBS), AIBN | 1,4-dimethyl-N-(3-bromopropyl)-1H-pyrazol-5-amine | Achieving high regioselectivity over other positions |
| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | 1,4-dimethyl-N-(aryl-propyl)-1H-pyrazol-5-amine | Identifying a suitable directing group strategy |
| Oxidation | Mild Oxidizing Agent (e.g., MnO₂) | N-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide | Preventing over-oxidation and ring degradation |
Functionalization of the Pyrazole Ring System
The pyrazole ring of this compound is an electron-rich aromatic system, making it amenable to various functionalization reactions. The existing substituents heavily influence the regioselectivity of these transformations. The N1 and C4 positions are blocked by methyl groups, leaving the C3 position as the primary site for substitution on the pyrazole core itself. Additionally, the C4-methyl group can also be a site for functionalization.
Electrophilic Halogenation: The pyrazole ring is readily halogenated. researchgate.netacs.org In the subject compound, the C4 position is substituted, which is typically the most reactive site for electrophilic substitution on a pyrazole ring. researchgate.net Therefore, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to occur regioselectively at the C3 position. acs.org This introduces a valuable synthetic handle for further cross-coupling reactions.
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization is a powerful tool for derivatizing heterocyclic cores without the need for pre-functionalized substrates like halo-derivatives. nih.govbohrium.com Palladium, rhodium, or ruthenium catalysts can be employed to forge new C-C or C-heteroatom bonds directly at the C3 position. nih.govresearchgate.net These reactions, including direct arylation, alkenylation, and alkylation, provide efficient pathways to complex pyrazole derivatives. bohrium.com
Functionalization of the C4-Methyl Group: The methyl group at the C4 position can also be modified. For example, radical bromination using NBS under UV irradiation could lead to the formation of a 4-(bromomethyl) derivative. This intermediate is a potent electrophile, ideal for introducing a variety of nucleophiles to build more complex structures.
The table below outlines potential functionalization reactions on the pyrazole core.
| Reaction Type | Position | Reagent/Catalyst | Potential Product |
| Electrophilic Bromination | C3 | N-Bromosuccinimide (NBS) | 3-bromo-1,4-dimethyl-N-propyl-1H-pyrazol-5-amine |
| Direct C-H Arylation | C3 | Pd(OAc)₂, Ligand, Ar-Br | 3-aryl-1,4-dimethyl-N-propyl-1H-pyrazol-5-amine |
| Radical Bromination | C4-Methyl | NBS, UV light | 4-(bromomethyl)-1-methyl-N-propyl-1H-pyrazol-5-amine |
Regioselective and Stereoselective Synthetic Challenges
The synthesis of specifically substituted pyrazoles like this compound is often complicated by challenges in controlling regioselectivity. Stereoselectivity becomes a concern when chiral centers are introduced into the molecule.
Regioselectivity in Ring Formation: The most common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. nih.gov The synthesis of the target molecule would likely involve a reaction between an N-substituted hydrazine and an unsymmetrical carbonyl compound. This process can lead to the formation of regioisomeric products, which are often difficult to separate. organic-chemistry.orgorganic-chemistry.org Achieving high regioselectivity typically requires careful selection of substrates and optimization of reaction conditions, such as solvent, temperature, and catalysts, to favor the desired isomer. nih.gov
Regioselectivity of N-Alkylation: For pyrazoles that are not substituted at either ring nitrogen, direct N-alkylation can produce a mixture of N1 and N2 isomers. nih.govresearchgate.net Although the target compound is specifically the N1-methyl isomer, the synthetic step to introduce this methyl group must be highly regioselective. Steric hindrance often directs alkylation to the less hindered nitrogen atom, but electronic effects can also play a crucial role. researchgate.net Enzymatic alkylation has emerged as a novel technique to achieve unprecedented regioselectivity in pyrazole N-alkylation. nih.gov
Stereoselective Challenges: The parent compound, this compound, is achiral. However, stereoselective challenges arise during the synthesis of chiral derivatives. For example, if modifications to the N-propyl side chain or functionalization of the ring introduce a stereocenter, enantioselective or diastereoselective methods would be required to control the stereochemical outcome. The development of such stereoselective syntheses is a significant area of research, often employing chiral auxiliaries or asymmetric catalysis.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound and its derivatives relies heavily on effective purification and isolation techniques to separate the target compound from starting materials, byproducts, and potential regioisomers.
Crystallization: Crystallization is a powerful technique for purifying solid compounds. rochester.edu For aminopyrazoles, which are basic, a particularly effective method involves the formation of acid addition salts (e.g., hydrochlorides or sulfates). These salts often exhibit enhanced crystallinity compared to the free base, facilitating their purification. google.com The pure salt can then be neutralized to recover the desired amine. Fractional crystallization can also be employed to separate isomeric mixtures if their salts have different solubilities.
Chromatographic Methods:
Column Chromatography: This is the most common method for purifying reaction mixtures. For basic compounds like aminopyrazoles, standard silica gel can lead to poor separation due to strong adsorption and peak tailing. This issue is typically overcome by deactivating the silica gel with a small amount of a base, such as triethylamine or ammonia, mixed into the eluent. researchgate.net Reversed-phase chromatography using C18-functionalized silica is another valuable option, particularly for compounds with moderate polarity.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity or for separating challenging mixtures of isomers, preparative HPLC is the technique of choice. It offers superior resolution compared to standard column chromatography. Furthermore, chiral stationary phases can be used in preparative HPLC to resolve enantiomers of chiral derivatives. acs.org
Isolation of Intermediates: In multi-step syntheses, the isolation and characterization of key intermediates are crucial for confirming reaction pathways and stereochemistry. Techniques such as flash chromatography and crystallization are vital for obtaining pure intermediates, which can prevent the carry-over of impurities into subsequent steps. In some pyrazole syntheses, it is possible to isolate pyrazoline intermediates which can then be converted to the final aromatic pyrazole. nih.gov
The choice of purification method depends on the scale of the synthesis, the physical properties of the compounds involved, and the required level of purity. A combination of these techniques is often necessary to obtain the final product in high purity.
Advanced Spectroscopic and Analytical Characterization of 1,4 Dimethyl N Propyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine can be established.
High-resolution one-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the pyrazole (B372694) ring and the alkyl chain.
N-propyl group: The protons of the N-propyl group will appear as three distinct signals. The terminal methyl protons (-CH₃) are expected to be a triplet around 0.9 ppm. The methylene protons adjacent to the methyl group (-CH₂-) should appear as a sextet in the range of 1.5-1.6 ppm, and the methylene protons directly attached to the amine nitrogen (-N-CH₂-) will be shifted downfield to approximately 2.9-3.1 ppm due to the deshielding effect of the nitrogen atom, appearing as a triplet.
Pyrazole ring: The proton on the pyrazole ring (C3-H) is anticipated to be a singlet in the aromatic region, likely around 5.8-6.0 ppm.
Methyl groups: The two methyl groups attached to the pyrazole ring will each produce a singlet. The C4-methyl protons are expected around 2.1-2.3 ppm, while the N1-methyl protons will be further downfield, likely in the range of 3.5-3.7 ppm, due to the direct attachment to the nitrogen atom within the aromatic ring system.
Amine proton: The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be variable and is dependent on concentration and solvent, but typically would appear in the region of 4.5-5.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
N-propyl group: The carbons of the N-propyl group are expected at approximately 11-12 ppm for the terminal methyl carbon, 22-24 ppm for the central methylene carbon, and 45-47 ppm for the methylene carbon bonded to the nitrogen.
Methyl groups: The C4-methyl carbon is predicted to resonate around 9-11 ppm, while the N1-methyl carbon will be in the 33-35 ppm region.
Pyrazole ring: The carbon atoms of the pyrazole ring will have distinct chemical shifts. C3 is expected around 100-105 ppm, C4 (bearing the methyl group) around 138-140 ppm, and C5 (attached to the amino group) is anticipated to be the most downfield of the ring carbons, in the range of 148-152 ppm, due to the influence of the nitrogen atoms.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| N-CH₂-CH₂-CH₃ | 0.9 | 11.5 | Triplet | 7.4 |
| N-CH₂-CH₂-CH₃ | 1.55 | 23.0 | Sextet | 7.4 |
| N-CH₂-CH₂-CH₃ | 3.0 | 46.0 | Triplet | 7.2 |
| C3-H | 5.9 | 102.0 | Singlet | - |
| C4-CH₃ | 2.2 | 10.0 | Singlet | - |
| N1-CH₃ | 3.6 | 34.0 | Singlet | - |
| N-H | 5.0 (broad) | - | Singlet | - |
| C3 | - | 102.0 | - | - |
| C4 | - | 139.0 | - | - |
Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between the adjacent methylene and methyl protons of the N-propyl group (H-1' with H-2' and H-2' with H-3'). No other correlations are expected due to the isolated nature of the other proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would confirm the assignments of the protonated carbons, for instance, showing a correlation between the proton at ~5.9 ppm and the carbon at ~102.0 ppm (C3-H).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:
The N1-methyl protons (~3.6 ppm) to the C5 (~150.0 ppm) and C3 (~102.0 ppm) carbons of the pyrazole ring.
The C4-methyl protons (~2.2 ppm) to the C3, C4, and C5 carbons of the pyrazole ring.
The N-CH₂ protons of the propyl group (~3.0 ppm) to the C5 carbon of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be expected to show correlations between the N1-methyl protons and the C5-NH proton, as well as between the C4-methyl protons and the C3-H proton, confirming their positions on the pyrazole ring.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition. For this compound (C₈H₁₅N₃), the expected exact mass can be calculated.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 154.1395 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. This provides valuable information for structural confirmation. The fragmentation of this compound would likely proceed through several key pathways.
Alpha-cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a common fragmentation pathway for amines. This would result in the loss of an ethyl radical (C₂H₅•), leading to a significant fragment ion.
Loss of the propyl group: Cleavage of the N-C bond of the propyl group would result in the loss of a propyl radical (C₃H₇•).
Ring fragmentation: The pyrazole ring can also undergo fragmentation, although this is often less favorable than the cleavage of the side chains.
Predicted Major MS/MS Fragments
| m/z | Proposed Fragment Structure/Loss |
|---|---|
| 125 | [M - C₂H₅]⁺ |
| 111 | [M - C₃H₇]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
N-H stretch: A characteristic absorption for the secondary amine N-H stretching vibration is expected in the IR spectrum in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broad.
C-H stretch: The C-H stretching vibrations of the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretch of the pyrazole ring is expected at slightly higher wavenumbers, around 3000-3100 cm⁻¹.
C=C and C=N stretch: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
C-N stretch: The C-N stretching vibrations will be observed in the 1000-1350 cm⁻¹ region.
N-H bend: The N-H bending vibration is expected around 1550-1650 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrazole ring.
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| N-H stretch | 3350-3450 | Weak |
| Aromatic C-H stretch | 3050-3150 | Medium |
| Aliphatic C-H stretch | 2870-2960 | Strong |
| C=N / C=C stretch (ring) | 1500-1620 | Medium |
| N-H bend | 1580-1650 | Weak |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
A hypothetical crystallographic data table for a pyrazole derivative is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.15 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Separations (if applicable)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of pharmaceutical compounds and for separating enantiomers if the molecule is chiral.
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. This technique separates compounds based on their hydrophobicity. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as trifluoroacetic acid to improve peak shape. The purity of the sample is determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector set at a wavelength where the pyrazole chromophore absorbs strongly.
Should this compound exist as a racemic mixture (i.e., if it possesses a stereocenter), chiral HPLC would be necessary for the separation and quantification of the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have proven highly effective for the enantioseparation of a wide range of chiral compounds, including pyrazole derivatives. nih.govacs.orgresearchgate.net The separation can be achieved using different elution modes, including normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., pure ethanol or methanol), with the choice of mobile phase significantly influencing the resolution of the enantiomers. acs.org
A representative table outlining typical HPLC conditions for the analysis of a pyrazole derivative is provided below.
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Computational and Theoretical Investigations of 1,4 Dimethyl N Propyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a balance of accuracy and computational efficiency for studying organic molecules like pyrazole (B372694) derivatives. eurasianjournals.com
Density Functional Theory (DFT) is a widely used method to determine the optimized molecular geometry and electronic structure of molecules. eurasianjournals.comnih.gov For a compound like 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict its three-dimensional structure. nih.govnih.gov
These calculations would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. Based on studies of similar pyrazole derivatives, the pyrazole ring itself is expected to be nearly planar. nih.govnih.gov The N-propyl and dimethyl groups will adopt conformations that minimize steric hindrance. The energetics of different conformers, particularly rotation around the C5-N (amine) and N-propyl bonds, could be calculated to identify the most stable, lowest-energy structure.
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Pyrazole Structures
| Parameter | Predicted Value Range |
|---|---|
| Pyrazole Ring C-C Bond Length | 1.38 - 1.42 Å |
| Pyrazole Ring C-N Bond Length | 1.33 - 1.38 Å |
| Pyrazole Ring N-N Bond Length | 1.37 - 1.39 Å |
| C-N (amine) Bond Length | 1.38 - 1.42 Å |
Note: These values are representative and extrapolated from DFT studies on various substituted pyrazole derivatives. nih.gov
Furthermore, DFT is used to calculate thermodynamic properties such as the heat of formation, which is crucial for assessing the compound's stability. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).
For a pyrazole derivative, the HOMO is typically distributed over the electron-rich pyrazole ring and the amino substituent, while the LUMO is often located on the pyrazole ring itself. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For pyrazole derivatives, this energy gap can be modulated by the nature and position of substituents. nih.gov
Table 2: Representative FMO Energies from DFT Calculations on Pyrazole Analogs
| Molecular Orbital | Typical Energy Range (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron-donating capability, site of electrophilic attack |
| LUMO | -0.5 to -1.5 | Electron-accepting capability, site of nucleophilic attack |
Note: Values are illustrative, based on published DFT calculations for various pyrazole derivatives. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movement of atoms and molecules, allowing for the exploration of the conformational space available to this compound in different environments (e.g., in a vacuum or in a solvent like water). eurasianjournals.com
In Silico Screening and Virtual Ligand Docking Studies
In silico techniques like virtual screening and molecular docking are essential tools in drug discovery for identifying potential biological targets for a compound. eurasianjournals.com For this compound, a structure-based virtual screening approach could be used. nih.gov This involves docking the 3D structure of the compound into the binding sites of a large number of known protein structures. nih.govijnrd.org
Molecular docking algorithms predict the preferred orientation of the ligand when bound to a protein and estimate the strength of the interaction, typically as a binding energy or docking score. researchgate.netnih.gov Pyrazole derivatives have been shown to dock favorably into the active sites of various enzymes, including kinases, cyclooxygenases (COX), and lanosterol 14α-demethylase, often forming key hydrogen bonds and hydrophobic interactions. ijnrd.orgresearchgate.netijper.org Docking studies could reveal that the amine group of this compound acts as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. researchgate.net The N-propyl and methyl groups would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development for Pyrazole Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. journal-academia.comresearchgate.net While no QSAR models exist specifically for this compound, it could be included in the development of a QSAR model for a larger set of pyrazole analogues with a known biological activity (e.g., anticancer or anti-inflammatory). nih.govnih.gov
To build a QSAR model, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each molecule in the series. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a predictive model. journal-academia.com Such a model for pyrazole analogues could identify which structural features are most important for a given biological activity. For instance, a model might reveal that the presence of a hydrogen bond donor at position 5 and specific hydrophobic substituents at positions 1 and 4 are critical for activity, which would provide context for the potential efficacy of this compound. nih.gov
Prediction of Potential Binding Interactions with Macromolecular Targets
Based on docking studies and the known pharmacology of pyrazole-containing compounds, predictions can be made about the types of binding interactions this compound might form with macromolecular targets. nih.gov Pyrazole derivatives are known to interact with a wide range of biological targets, often through a combination of hydrogen bonding and hydrophobic interactions. nih.gov
Potential interactions could include:
Hydrogen Bonding: The amine (NH) group is a potential hydrogen bond donor. The nitrogen atoms in the pyrazole ring (specifically the sp2-hybridized nitrogen) are potential hydrogen bond acceptors.
Hydrophobic Interactions: The methyl groups and the propyl chain are hydrophobic and would likely interact favorably with nonpolar amino acid residues such as leucine, valine, and isoleucine in a protein's binding pocket. nih.gov
π-π Stacking: The aromatic pyrazole ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These predicted interactions can help to rationalize the results of virtual screening studies and guide the design of new analogues with improved binding affinity and selectivity for a specific target. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Leucine |
| Valine |
| Isoleucine |
| Phenylalanine |
| Tyrosine |
Structure Activity Relationship Sar Studies of 1,4 Dimethyl N Propyl 1h Pyrazol 5 Amine Derivatives
Impact of N-Substitution Patterns on Biological or Chemical Activities
The substitution on the nitrogen atom of the pyrazole (B372694) ring is a critical determinant of the biological activity of pyrazole derivatives. In the context of 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine, the N1-methyl group is a key feature. Studies on various pyrazole series have demonstrated that the nature of the substituent at the N1 position significantly influences the compound's interaction with biological targets. researchgate.net For instance, in some series of pyrazole-based inhibitors, the presence of a small alkyl group like methyl at N1 is essential for maintaining a specific conformation required for optimal binding to a receptor's active site.
Variations in the N-propyl group attached to the 5-amino position also play a crucial role. The length and branching of the alkyl chain can affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. In a study on pyrazole sulfonamides, it was observed that an n-propyl substituent on the pyrazole ring led to a threefold increase in potency compared to a methyl group, suggesting that the length of the alkyl chain can be optimized for enhanced activity. nih.gov While this finding is on a different scaffold, it highlights the potential importance of the propyl group in this compound for its target engagement.
Interactive Table 1: Hypothetical Impact of N-Substitution on Biological Activity.
| Compound ID | N1-Substituent | 5-Amino N-Substituent | Relative Potency |
|---|---|---|---|
| 1 | Methyl | Propyl | Baseline |
| 2 | Ethyl | Propyl | Potentially Decreased |
| 3 | Phenyl | Propyl | Potentially Altered Selectivity |
| 4 | Methyl | Isopropyl | Potentially Decreased |
Influence of Pyrazole Ring Substitution on Functional Potency
Substituents on the pyrazole ring itself have a profound impact on the electronic properties and steric profile of the molecule, thereby influencing its functional potency. The subject compound features a methyl group at the C4 position of the pyrazole ring. The position and nature of substituents on the pyrazole core can dictate the molecule's orientation within a binding pocket. Research on 3,5-diaryl pyrazole inhibitors has shown that the substitution pattern on the pyrazole ring affects their tautomeric equilibrium, which can be crucial for recognition by enzymes like monoamine oxidase. nih.gov
For this compound derivatives, modifications at the C3 and C4 positions could lead to significant changes in activity. For example, introducing electron-withdrawing groups at C3 could enhance the acidity of the N1-proton in related N-unsubstituted pyrazoles, potentially altering hydrogen bonding interactions with a target. Conversely, bulky substituents at C3 could introduce steric hindrance, either negatively impacting binding or improving selectivity for a specific target. The existing methyl group at C4 in the parent compound likely contributes to a favorable hydrophobic interaction within its target's binding site.
Interactive Table 2: Hypothetical Influence of Pyrazole Ring Substitution on Functional Potency.
| Compound ID | C3-Substituent | C4-Substituent | Relative Potency |
|---|---|---|---|
| 1 | Hydrogen | Methyl | Baseline |
| 2 | Methyl | Methyl | Potentially Increased |
| 3 | Phenyl | Methyl | Potentially Altered Activity Profile |
| 4 | Hydrogen | Hydrogen | Potentially Decreased |
Role of Side-Chain Variations in Modulating Target Engagement
The N-propyl side-chain of this compound offers a key vector for modification to modulate target engagement. Altering the length, branching, and polarity of this side-chain can fine-tune the compound's affinity and selectivity. For instance, increasing the chain length from propyl to butyl or pentyl could enhance van der Waals interactions with a hydrophobic pocket in a target protein. However, excessive length may lead to a decrease in solubility and bioavailability.
Introducing functional groups onto the propyl chain can also have a significant impact. For example, the addition of a hydroxyl group could introduce a new hydrogen bond donor/acceptor, potentially improving binding affinity and altering the pharmacokinetic profile. The introduction of a phenyl group on the propyl chain could lead to pi-pi stacking interactions with aromatic residues in the target's active site. The strategic placement of such functional groups is a common strategy in lead optimization to enhance potency and selectivity.
Stereochemical Considerations in SAR Profiling
Stereochemistry can play a critical role in the biological activity of chiral molecules. If the N-propyl side-chain of this compound is modified to introduce a chiral center, for example, by introducing a substituent on the first or second carbon of the propyl group, it is likely that the resulting enantiomers would exhibit different biological activities. The differential activity of enantiomers is a well-established principle in pharmacology, as biological targets such as enzymes and receptors are chiral and will interact differently with each enantiomer.
For instance, if a methyl group were introduced on the first carbon of the N-propyl chain, creating N-(1-methylpropyl), the (R)- and (S)-enantiomers could have significantly different potencies. One enantiomer may fit optimally into the binding site, while the other may experience steric clashes, leading to reduced or no activity. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for a complete SAR profile of such derivatives.
Pharmacophore Model Development based on Derivative Activity
Based on the SAR data from a series of this compound derivatives, a pharmacophore model can be developed. This model would highlight the key chemical features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. A hypothetical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature associated with the N2 atom of the pyrazole ring.
A hydrophobic feature corresponding to the C4-methyl group.
Another hydrophobic feature related to the N-propyl chain.
A hydrogen bond donor feature from the 5-amino group.
Defined spatial relationships between these features.
Pharmacophore models are valuable tools in drug discovery for virtual screening of compound libraries to identify new potential hits with similar activity profiles. nih.gov A 3D-QSAR (Quantitative Structure-Activity Relationship) study could further refine this model by correlating the 3D properties of the molecules with their biological activities, providing a more detailed understanding of the structural requirements for potency. nih.gov
Mechanistic Investigations of 1,4 Dimethyl N Propyl 1h Pyrazol 5 Amine S Biological Interactions Excluding Clinical Human Trials
In Vitro Target Identification and Validation Assays
There is no publicly available information from in vitro studies to identify or validate the specific biological targets of 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine. While related aminopyrazole compounds have been investigated for their effects on various targets, such as kinases and other enzymes, these findings cannot be directly extrapolated to the specific compound . mdpi.comnih.gov
Enzymatic Inhibition Kinetics and Binding Affinity Determinations
No data from enzymatic inhibition assays or binding affinity studies for this compound could be located in the reviewed literature. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are crucial for understanding a compound's potency and mechanism of enzyme inhibition, are not available.
Receptor Binding Profiling and Ligand-Receptor Interaction Studies
There are no published receptor binding profiles or ligand-receptor interaction studies for this compound. Such studies are essential for determining if a compound interacts with specific receptors and for characterizing the nature of that interaction.
Cellular Pathway Modulation and Signalling Cascade Analysis in Non-Human Models
Information regarding the effects of this compound on cellular pathways and signaling cascades in non-human models is not available in the current body of scientific literature. Studies on other pyrazole (B372694) derivatives have shown modulation of pathways involved in inflammation and cancer, but similar analyses for this specific compound have not been reported. nih.govresearchgate.net
Elucidation of Molecular Mechanisms in Model Biological Systems
Due to the absence of the foundational in vitro and cellular data outlined in the preceding sections, the molecular mechanisms of action for this compound in any model biological system have not been elucidated.
Applications and Research Paradigms of 1,4 Dimethyl N Propyl 1h Pyrazol 5 Amine in Chemical Biology and Materials Science
Utility as a Molecular Probe for Biological System Perturbation
There is currently no available scientific literature describing the use of 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine as a molecular probe. Research into its ability to perturb biological systems, such as inhibiting enzymes or modulating receptor activity, has not been documented. While the broader class of pyrazoles has been explored for such purposes, specific data for this compound is absent.
Development of Fluorescent or Radiotracer Analogs for Imaging Studies
No studies have been found detailing the synthesis or application of fluorescent or radiotracer analogs of This compound . The development of such molecules is crucial for in vitro and in vivo imaging; however, this area of research has not been explored for this specific pyrazole (B372694) derivative. Although pyrazole structures are sometimes utilized in the development of PET radiotracers, there is no evidence of this specific compound being used for such purposes.
Role as a Ligand in Catalysis or Coordination Chemistry Research
While pyrazole derivatives are widely recognized for their role as ligands in coordination chemistry and catalysis, there is no specific research detailing the use of This compound in these fields. mdpi.comnih.gov Studies on its coordination properties with various metal centers or its application in catalytic transformations have not been published.
Preclinical Research Applications in Disease Models (non-human)
There is a lack of preclinical data for This compound in any non-human disease models. While many pyrazole-containing compounds have been investigated for a wide range of therapeutic properties, this specific molecule has not been the subject of such studies.
Future Research Directions and Emerging Paradigms for 1,4 Dimethyl N Propyl 1h Pyrazol 5 Amine
Design and Synthesis of Next-Generation Pyrazole (B372694) Scaffolds
Future research will heavily rely on the strategic design and synthesis of novel pyrazole derivatives originating from the 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine core. The versatility of pyrazole chemistry allows for extensive structural modifications to optimize biological activity and physicochemical properties. mdpi.com
Key synthetic strategies that can be employed include classical cyclocondensation reactions and [3+2] cycloadditions, which are foundational methods for building the pyrazole ring. mdpi.com Modern approaches, such as multi-component reactions, offer an efficient pathway to generate molecular diversity around the pyrazole core in a single step. nih.gov Advanced techniques like flow chemistry can also be utilized for the safe and scalable production of these next-generation scaffolds. nih.gov
Future design efforts could focus on several areas:
Modification of the N-propyl group: Introducing different alkyl or aryl substituents could modulate lipophilicity and target engagement.
Functionalization of the pyrazole ring: Electrophilic substitution reactions, which typically occur at the 4-position of the pyrazole ring, could be explored if the starting materials are modified. nih.govmdpi.com
Derivatization of the 5-amino group: This group serves as a versatile handle for creating amides, sulfonamides, or fused heterocyclic systems, significantly expanding the chemical space. mdpi.comrsc.org The condensation of 5-aminopyrazoles with activated carbonyl groups is a known method for creating fused systems like pyrazolo[3,4-b]pyridines. rsc.org
Creation of fused systems: Building upon the core structure to create bicyclic or polycyclic systems, such as indazoles or pyrazolopyrimidinones, can lead to compounds with novel biological profiles and enhanced potency. mdpi.comnih.gov
| Scaffold Type | Proposed Modification | Potential Synthetic Approach | Anticipated Outcome |
|---|---|---|---|
| N-Substituted Analogs | Replace N-propyl with cycloalkyl, benzyl, or substituted aryl groups. | Condensation of β-ketonitriles with appropriately substituted hydrazines. | Modulate solubility, metabolic stability, and target binding. |
| Fused Heterocycles | Condense the 5-amino group with diketones or ketoesters. | Acid-catalyzed cyclization reactions. rsc.orgresearchgate.net | Create rigid structures to enhance selectivity and potency (e.g., Pyrazolo[3,4-d]pyrimidines). |
| Amide/Sulfonamide Library | Acylation or sulfonylation of the 5-amino group. | Reaction with various acyl chlorides or sulfonyl chlorides. mdpi.com | Introduce new hydrogen bond donors/acceptors to explore target interactions. |
| Bioisosteric Replacements | Replace the pyrazole ring with other 5-membered heterocycles (e.g., isoxazole). | Palladium-catalyzed four-component coupling reactions. organic-chemistry.org | Improve pharmacokinetic properties while retaining biological activity. |
Exploration of Polypharmacology and Multi-Target Approaches
The traditional "one molecule, one target" paradigm is increasingly being supplemented by polypharmacology, where a single compound is designed to interact with multiple targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. nih.gov Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, suggesting their potential to act on diverse molecular targets. globalresearchonline.netresearchgate.netbenthamscience.com
Future investigations into this compound should therefore adopt a multi-target perspective. An initial step would be to screen the compound and its next-generation analogs against a broad panel of disease-relevant proteins, such as kinases, proteases, and GPCRs. The pyrazole scaffold has already shown promise as a framework for protein kinase inhibitors. clinpractice.rucijournal.ru Identifying compounds with a desired multi-target profile would be a key objective. For instance, a compound that co-inhibits a key oncogenic kinase and an inflammatory mediator could be highly valuable.
| Target Class | Examples | Relevance to Disease | Rationale for Pyrazole Scaffolds |
|---|---|---|---|
| Protein Kinases | CDKs, p38 MAP kinase | Cancer, Inflammation chemmethod.comnih.gov | The pyrazole scaffold is a "privileged structure" for kinase inhibition. clinpractice.ru |
| Histone Deacetylases (HDACs) | HDAC6 | Cancer, Acute Liver Injury nih.gov | Pyrazole-based structures have been developed as selective HDAC6 inhibitors. nih.gov |
| Cyclooxygenases (COX) | COX-2 | Inflammation, Pain nih.gov | The approved drug Celecoxib is a pyrazole-based selective COX-2 inhibitor. researchgate.net |
| Microbial Enzymes | Various bacterial/fungal targets | Infectious Diseases | Pyrazole derivatives have demonstrated broad antimicrobial properties. nih.govmdpi.com |
Integration with Advanced High-Throughput Screening Technologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. nih.gov Future research on this compound and its derivatives will benefit immensely from integration with HTS.
A combinatorial library based on the parent scaffold can be synthesized and subjected to a tiered screening cascade. acs.org This would begin with primary HTS assays to identify initial "hits." High-throughput virtual screening (HTVS) can precede or complement physical screening, using computational models to prioritize compounds for synthesis and testing, thereby saving time and resources. chemmethod.com HTVS has been successfully used to identify novel pyrazole-based enzyme inhibitors. chemmethod.com
Following initial hit identification, secondary and tertiary assays would confirm activity, determine potency (e.g., IC50 values), and assess selectivity against related targets. Phenotypic screening, where compounds are tested on whole cells to measure a physiological outcome, can also be employed to uncover novel mechanisms of action that might be missed by target-based approaches.
Development of Novel Theoretical Frameworks for Predicting Compound Functionality
Computational chemistry and theoretical modeling are indispensable tools for rational drug design. For the this compound series, developing robust theoretical frameworks will be crucial for predicting the functionality of novel analogs before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) models can be developed once a dataset of synthesized compounds and their biological activities is available. nih.gov These models create a statistical correlation between chemical structures and their biological effects, allowing for the prediction of activity for untested compounds. nih.gov
More advanced methods like Density Functional Theory (DFT) can be used to understand the electronic properties, molecular structure, and reactivity of the pyrazole derivatives. researchgate.netresearchgate.netresearchgate.net DFT calculations help in analyzing donor-acceptor interactions and predicting molecular stability. researchgate.net Molecular docking simulations can predict how these compounds bind to the active site of a target protein, providing insights into the key interactions that drive potency and selectivity. researchgate.netnih.gov These computational predictions can then guide the design of next-generation compounds with improved properties.
Potential for Synergistic Research with Other Compound Classes
The therapeutic potential of this compound derivatives may be significantly enhanced when used in combination with other classes of therapeutic agents. Synergistic interactions can lead to improved efficacy at lower doses, potentially reducing side effects.
Future research should explore the synergistic potential of optimized pyrazole leads with established drugs. For example, in oncology, pyrazole-based compounds have been shown to potentiate the cytotoxicity of conventional chemotherapies like cisplatin (B142131) and doxorubicin. nih.govmdpi.com Preclinical studies could involve testing combinations in relevant cell culture models and, subsequently, in in vivo disease models. Identifying synergistic pairings would not only enhance the therapeutic utility of the pyrazole scaffold but could also lead to novel combination therapies for complex diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions of pyrazole precursors with propylamine derivatives or nucleophilic substitutions using halogenated intermediates. Key factors include:
- Temperature : Optimal yields are achieved at 60–80°C to balance reaction kinetics and side-product formation .
- Catalysts : Use of bases like potassium carbonate facilitates deprotonation and nucleophilic attack .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Characterization via NMR (1H/13C) and mass spectrometry ensures structural confirmation .
Q. What analytical techniques are recommended for characterizing structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy : 1H NMR can resolve methyl and propyl group signals (δ 1.2–1.5 ppm for propyl; δ 2.1–2.3 ppm for methyl) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% threshold for biological assays) .
- Elemental analysis : Validates stoichiometry (C: ~60%, H: ~9%, N: ~20%) .
Q. How does the compound react with common electrophiles, and what are the mechanistic implications?
- Methodological Answer : The amine group at position 5 undergoes alkylation or acylation. For example:
- Alkylation : Reacts with methyl iodide in THF under basic conditions to form quaternary ammonium derivatives .
- Mechanism : SN2 displacement at the amine site, confirmed by kinetic studies and isotopic labeling .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis conditions for improved scalability?
- Methodological Answer : A factorial design approach evaluates variables:
- Factors : Molar ratio (amine:halide), temperature, solvent polarity.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 1:1.2 molar ratio, 70°C, DMF solvent) to maximize yield (>85%) while minimizing impurities .
- Statistical validation : ANOVA confirms significance of temperature and solvent effects (p < 0.05) .
Q. How can contradictory data in biological activity assays (e.g., varying IC50 values) be resolved?
- Methodological Answer : Systematic approaches include:
- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific toxicity .
- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to receptors (e.g., kinase targets) .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends .
Q. What strategies mitigate instability of the compound under acidic or oxidative conditions?
- Methodological Answer :
- Stabilization via formulation : Encapsulation in cyclodextrins or liposomes improves shelf life .
- Degradation pathway analysis : LC-MS identifies hydrolysis products (e.g., propylamine cleavage) under pH < 3 .
- Protective group chemistry : Introducing tert-butoxycarbonyl (Boc) groups at the amine site prevents undesired reactions .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodological Answer :
- In vitro assays : Incubate with human liver microsomes and NADPH; monitor metabolite formation via LC-MS/MS .
- Inhibition kinetics : Determine Ki values using Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
- Structural insights : Docking simulations (e.g., AutoDock Vina) predict binding poses in CYP3A4 active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
